(S)-1-(Furan-2-yl)propan-1-amine hydrochloride
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Overview
Description
(S)-1-(Furan-2-yl)propan-1-amine hydrochloride is a chiral amine compound that features a furan ring attached to a propan-1-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Furan-2-yl)propan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (S)-1-(Furan-2-yl)propan-1-amine.
Hydrochloride Formation: The amine is then converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing optimized reaction conditions to maximize yield and purity.
Purification: Employing techniques such as crystallization or recrystallization to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(Furan-2-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The amine group can be reduced to form different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Products may include furan derivatives with additional oxygen-containing functional groups.
Reduction: Reduced amine derivatives.
Substitution: Substituted furan derivatives with various functional groups.
Scientific Research Applications
(S)-1-(Furan-2-yl)propan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of (S)-1-(Furan-2-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, influencing biochemical pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
®-1-(Furan-2-yl)propan-1-amine hydrochloride: The enantiomer of the compound.
2-Furylmethylamine: A related compound with a similar structure.
Furfurylamine: Another furan-containing amine.
Uniqueness
(S)-1-(Furan-2-yl)propan-1-amine hydrochloride is unique due to its specific chiral configuration and the presence of both a furan ring and a propan-1-amine group. This combination of features contributes to its distinct chemical and biological properties.
Properties
CAS No. |
874015-39-1 |
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Molecular Formula |
C7H12ClNO |
Molecular Weight |
161.63 g/mol |
IUPAC Name |
(1S)-1-(furan-2-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H11NO.ClH/c1-2-6(8)7-4-3-5-9-7;/h3-6H,2,8H2,1H3;1H/t6-;/m0./s1 |
InChI Key |
BCNVPMDZPQVRDR-RGMNGODLSA-N |
Isomeric SMILES |
CC[C@@H](C1=CC=CO1)N.Cl |
Canonical SMILES |
CCC(C1=CC=CO1)N.Cl |
Origin of Product |
United States |
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